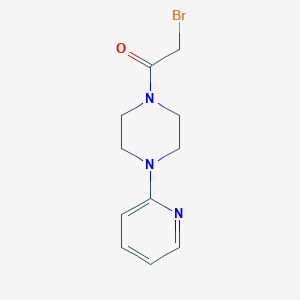
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a chemical compound that features a bromine atom attached to an ethanone group, which is further connected to a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-pyridin-2-yl-piperazine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-pyridin-2-yl-piperazine+bromoacetyl bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Drug Discovery: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The compound may also influence cellular signaling pathways, contributing to its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridin-2-yl-piperazin-1-yl)-ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-Iodo-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Contains an iodine atom, which may affect its reactivity and pharmacokinetics.
Uniqueness
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its binding affinity to biological targets. This uniqueness makes it a valuable compound for medicinal chemistry and drug discovery research.
Properties
Molecular Formula |
C11H14BrN3O |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C11H14BrN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2 |
InChI Key |
XKHQKYMNCRHXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
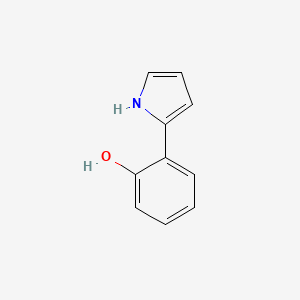
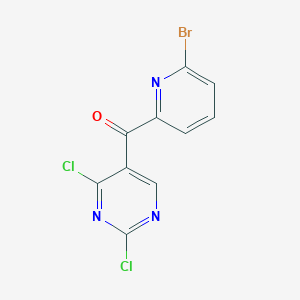
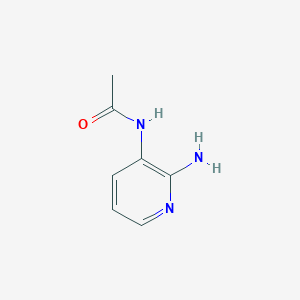
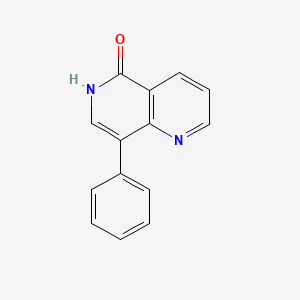
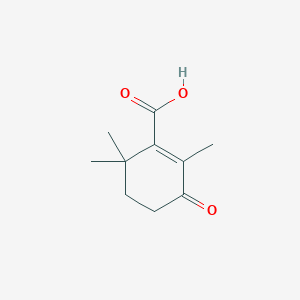
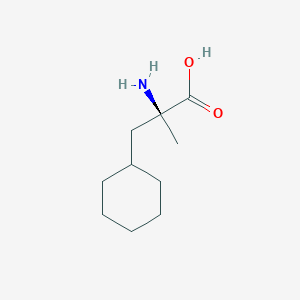
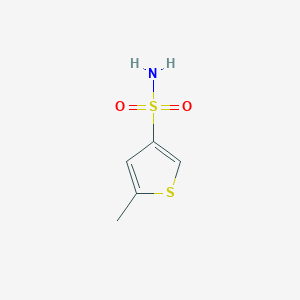
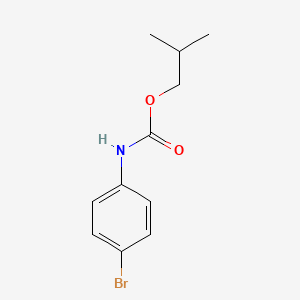
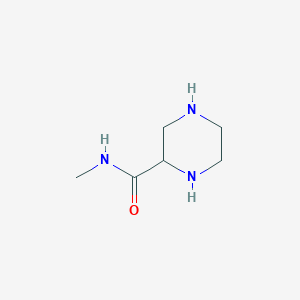
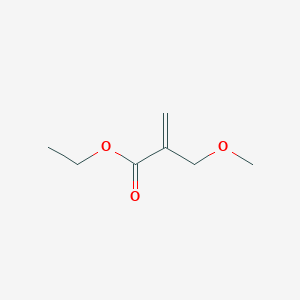
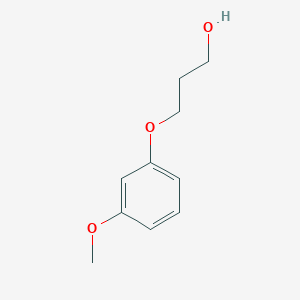
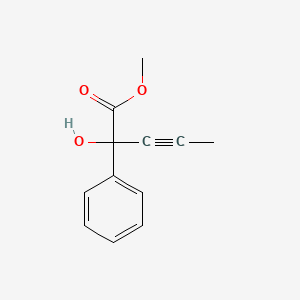
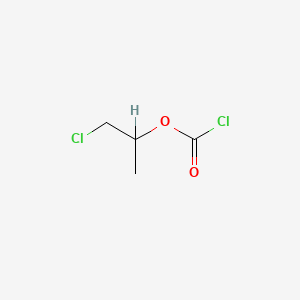
![7,14-Diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B8725989.png)
